molecular formula C10H16N2O B3390565 2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine CAS No. 1060807-35-3

2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine

Cat. No.: B3390565
CAS No.: 1060807-35-3
M. Wt: 180.25 g/mol
InChI Key: PREZVYKPFBSPAM-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)-2-methylpropan-1-amine is a tertiary amine featuring a pyridine ring substituted with a methoxy group at the 2-position and a methylpropan-1-amine moiety. The methoxy group on the pyridine ring may enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

2-(2-methoxypyridin-4-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,7-11)8-4-5-12-9(6-8)13-3/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREZVYKPFBSPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261069
Record name 2-Methoxy-β,β-dimethyl-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-35-3
Record name 2-Methoxy-β,β-dimethyl-4-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-β,β-dimethyl-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine typically involves the use of pyridine derivatives and appropriate amination reactions. One common method involves the reaction of 2-methoxypyridine with a suitable alkylating agent to introduce the methylpropan-1-amine side chain. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9)

  • Structural Differences : The pyridine ring in this analog bears a methyl group at the 4-position instead of a methoxy group at the 2-position.
  • The absence of an electron-donating methoxy group may alter electronic interactions with biological targets.
  • Molecular Formula : C10H16N2 (MW: 164.25) .

2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine (CAS 21150-01-6)

  • Structural Differences : Replaces the pyridine ring with an imidazole ring, introducing two nitrogen atoms in the heterocycle.
  • Impact on Properties :
    • The imidazole ring increases basicity (pKa ~7) compared to pyridine (pKa ~5), affecting protonation states under physiological conditions.
    • Enhanced hydrogen-bonding capacity may improve interactions with enzymes or receptors, such as histamine receptors .
  • Molecular Formula : C7H13N3 (MW: 139.20) .

2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine (CAS 1096833-30-5)

  • Structural Differences : Incorporates a methoxypiperidine ring instead of pyridine.
  • The methoxy group on piperidine may enhance metabolic stability compared to pyridine-based analogs .
  • Molecular Formula : C10H20N2O (MW: 184.28) .

N-(1H-Imidazol-2-ylmethyl)-2-methylpropan-1-amine Dihydrochloride (CAS 921090-87-1)

  • Structural Differences : Features an imidazole ring connected via a methylene bridge to the propan-1-amine core.
  • Impact on Properties :
    • The dihydrochloride salt form increases aqueous solubility, making it suitable for in vivo studies.
    • The imidazole-2-ylmethyl group may enhance binding to metal-containing enzymes (e.g., cytochrome P450) .
  • Molecular Formula : C8H16N3·2HCl (MW: 227.16) .

2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine (CAS 1086599-51-0)

  • Structural Differences : Substitutes the pyridine ring with a halogenated phenyl group.
  • Halogens may participate in halogen bonding with target proteins, a feature absent in methoxy-substituted analogs .
  • Molecular Formula : C10H13BrFN (MW: 246.12) .

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(2-Methoxypyridin-4-yl)-2-methylpropan-1-amine Not Provided C10H16N2O ~178.25 2-methoxy, pyridine Hypothesized improved solubility
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine 1232432-61-9 C10H16N2 164.25 4-methyl, pyridine Increased hydrophobicity
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine 21150-01-6 C7H13N3 139.20 Imidazole ring Enhanced basicity
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine 1096833-30-5 C10H20N2O 184.28 Methoxypiperidine Conformational rigidity
N-(1H-Imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride 921090-87-1 C8H16N3·2HCl 227.16 Imidazole-2-ylmethyl High solubility (salt form)

Research Implications and Gaps

  • Activity Data: Limited evidence on the biological activity of this compound necessitates further studies, such as receptor binding assays or ADME profiling.
  • Synthetic Routes : and suggest scalable methods for pyridine and imidazole analogs, but optimization for the target compound is undocumented.

Biological Activity

2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2OC_{11}H_{16}N_2O, with a molecular weight of approximately 192.26 g/mol. The compound features a methoxypyridine moiety, which contributes to its unique chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Modulation: It can bind to various receptors, potentially influencing neurotransmission and other physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity:
    • Studies have shown that related methoxypyridine compounds can disrupt microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. The structural features of this compound may confer similar properties, making it a candidate for further investigation in cancer therapy .
  • Neuroprotective Effects:
    • The compound has been explored for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to elucidate its efficacy against various pathogens .

Case Studies

Several studies have investigated the biological effects of methoxypyridine derivatives, providing insights into the activity of this compound.

Study 1: Anticancer Activity

A study on methoxypyridine analogs demonstrated that compounds with similar structures could inhibit cancer cell proliferation through microtubule disruption. The analogs showed significant pro-apoptotic effects in vitro, suggesting that this compound may have similar anticancer properties .

Study 2: Neuroprotective Effects

Research on gamma-secretase modulators incorporating methoxypyridine motifs indicated improved activity in reducing amyloid-beta levels associated with Alzheimer's disease. This suggests that this compound might also play a role in modulating neurodegenerative processes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
This compoundPotentialPotentialPreliminary Evidence
Methoxypyridine Analog AStrongModerateWeak
Methoxypyridine Analog BModerateStrongModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine
Reactant of Route 2
2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine

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